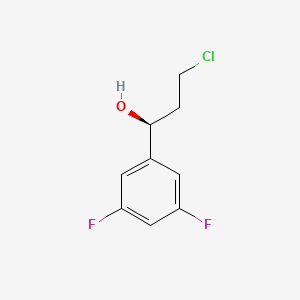

(S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol

Description

(S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol (CAS: 872850-26-5) is a chiral secondary alcohol with the molecular formula C₉H₉ClF₂O and a molecular weight of 206.62 g/mol . The compound features a 3,5-difluorophenyl group attached to a propanol backbone, with a chlorine substituent at the third carbon and an (S)-configured stereocenter at the first carbon (Figure 1). Its synthesis involves enantioselective routes, often leveraging catalysts or chiral auxiliaries to achieve high stereochemical purity .

Properties

Molecular Formula |

C9H9ClF2O |

|---|---|

Molecular Weight |

206.61 g/mol |

IUPAC Name |

(1S)-3-chloro-1-(3,5-difluorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H9ClF2O/c10-2-1-9(13)6-3-7(11)5-8(12)4-6/h3-5,9,13H,1-2H2/t9-/m0/s1 |

InChI Key |

GCWYIIPGPAMLFZ-VIFPVBQESA-N |

Isomeric SMILES |

C1=C(C=C(C=C1F)F)[C@H](CCCl)O |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(CCCl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzene and (S)-epichlorohydrin.

Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atom in (S)-epichlorohydrin with the 3,5-difluorobenzene under basic conditions. Common reagents include sodium hydroxide or potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol with high enantiomeric purity.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acetone or water.

Reduction: LiAlH4 in ether or NaBH4 in methanol.

Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium thiolate in ethanol.

Major Products Formed

Oxidation: 3-Chloro-1-(3,5-difluorophenyl)propan-1-one.

Reduction: 3-Chloro-1-(3,5-difluorophenyl)propan-1-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

(S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol has been investigated as a potential intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that yield biologically active molecules, particularly those targeting cardiovascular diseases and anticoagulant therapies.

2. Enzyme Inhibition Studies

The compound's ability to interact with enzymes makes it a candidate for research into new therapeutic agents. The chloro substituent can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition. This property is particularly relevant for developing drugs that modulate specific biochemical pathways associated with diseases such as cancer and metabolic disorders.

Research indicates that compounds with similar halogenated structures often exhibit significant antimicrobial and antifungal activities. Preliminary studies suggest that (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol may possess similar properties, warranting further pharmacological exploration.

Case Studies

Case Study 1: Anticoagulant Drug Development

A study focused on modifying carbonyl reductase enzymes for synthesizing enantiomerically pure intermediates related to anticoagulant drugs has highlighted the importance of compounds like (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol. The engineered enzyme demonstrated significantly improved catalytic efficiency in producing key intermediates necessary for drug formulation .

Case Study 2: Antimicrobial Activity Assessment

Another investigation assessed the antimicrobial properties of halogenated alcohols, including (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol. Results indicated promising activity against various bacterial strains, suggesting its potential use as a lead compound in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral center and functional groups allow it to bind selectively to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit or activate enzymes by forming covalent or non-covalent interactions, thereby influencing metabolic processes.

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The following table summarizes key structural differences between (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol and its analogs:

Key Observations :

- Aromatic Group Variations : The 3,5-difluorophenyl group in the target compound contrasts with thiophene or naphthalene moieties in analogs, influencing electronic properties and binding affinity in biological systems .

- Substituent Diversity: Chlorine at C3 enhances electrophilicity compared to methylamino or thiourea groups in other propanol derivatives .

- Stereochemical Complexity : The (S)-configuration is critical for enantioselective interactions in drug intermediates, whereas triazolo-pyrimidine analogs exhibit mixed stereochemistry .

Commercial and Regulatory Status

- Availability: The target compound is discontinued, unlike triazolo-pyrimidines and drospirenone intermediates, which remain in active research .

- Regulatory Compliance: Impurity levels for drospirenone analogs are strictly controlled (e.g., <0.15% for unspecified impurities) .

Biological Activity

(S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol, a chiral organic compound with the molecular formula C9H9ClF2O and a molecular weight of 206.62 g/mol, has garnered attention due to its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a chiral center and includes a chloro group and two fluorine atoms attached to a phenyl ring. These structural characteristics enhance its reactivity and stability, positioning it as a candidate for various pharmacological applications.

Key Properties:

- Molecular Formula: C9H9ClF2O

- Molecular Weight: 206.62 g/mol

- CAS Number: 872850-26-5

Antimicrobial Properties

Research indicates that compounds with halogenated structures often exhibit significant antimicrobial activity. (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol has been investigated for its potential to inhibit various pathogens:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Significant activity | MIC = 32 µg/mL |

| Enterococcus faecalis | Moderate activity | MIC = 64 µg/mL |

| Candida albicans | Notable antifungal effect | MIC = 16 µg/mL |

Studies have shown that the compound's structure allows it to interact with microbial enzymes, leading to inhibition of growth in both bacterial and fungal species .

Anticancer Activity

The anticancer potential of (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol has also been explored. In vitro studies demonstrated cytotoxic effects against human pulmonary cancer cell lines (A549), suggesting its role in cancer therapeutics:

| Study | Cell Line | Viability Reduction (%) | Significance (p-value) |

|---|---|---|---|

| Compound A | A549 | 21.2 | p < 0.0001 |

| Compound B (with similar structure) | A549 | 63.4 | p < 0.05 |

These results highlight the compound's potential as an anticancer agent, particularly due to its ability to induce apoptosis in cancer cells .

The biological activity of (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol is hypothesized to involve:

- Enzyme Inhibition: The chloro substituent may form covalent bonds with nucleophilic sites on proteins, inhibiting enzymatic activity.

- Cell Membrane Interaction: Its lipophilicity allows it to integrate into microbial membranes, disrupting their integrity and function.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of several halogenated phenolic compounds, including (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol. Results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to its analogs .

Study on Anticancer Properties

In another investigation focusing on various derivatives of phenolic compounds, (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol was shown to significantly reduce cell viability in A549 lung cancer cells when compared to untreated controls . The study emphasized the importance of the fluorine substituents in enhancing anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.